molecular formula C10H15F2NO2 B13337763 Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B13337763
M. Wt: 219.23 g/mol
InChI Key: HCXOCMFNPKSBJC-ZETCQYMHSA-N
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Description

Ethyl (S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate typically involves the annulation of a cyclopentane ring with a four-membered ring. One successful approach includes the use of stereoselective synthesis techniques to ensure the desired configuration of the compound . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.

Scientific Research Applications

Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and azepines . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its difluoro substitution, which can influence its reactivity and biological activity.

List of Similar Compounds

  • Spirocyclic oxindoles
  • Azepines
  • Diazepines

These compounds are studied for their potential applications in medicinal chemistry and materials science, similar to this compound.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3/t7-/m0/s1

InChI Key

HCXOCMFNPKSBJC-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1

Origin of Product

United States

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